molecular formula C17H26N2O2 B5372635 2-(2,6-dimethyl-4-morpholinyl)-N-(4-isopropylphenyl)acetamide

2-(2,6-dimethyl-4-morpholinyl)-N-(4-isopropylphenyl)acetamide

Cat. No.: B5372635
M. Wt: 290.4 g/mol
InChI Key: ZHEVZECBQZVHSR-UHFFFAOYSA-N
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Description

“2-(2,6-dimethyl-4-morpholinyl)-N-(4-isopropylphenyl)acetamide” is a synthetic organic compound It is characterized by the presence of a morpholine ring, an isopropylphenyl group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “2-(2,6-dimethyl-4-morpholinyl)-N-(4-isopropylphenyl)acetamide” typically involves the following steps:

    Formation of the morpholine ring: This can be achieved through the reaction of diethanolamine with a suitable alkylating agent.

    Introduction of the dimethyl groups: Alkylation of the morpholine ring with methyl iodide or a similar reagent.

    Attachment of the isopropylphenyl group: This step involves the reaction of the dimethylated morpholine with 4-isopropylbenzoyl chloride.

    Formation of the acetamide moiety: The final step is the reaction of the intermediate with acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

“2-(2,6-dimethyl-4-morpholinyl)-N-(4-isopropylphenyl)acetamide” can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

“2-(2,6-dimethyl-4-morpholinyl)-N-(4-isopropylphenyl)acetamide” may have various scientific research applications, including:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design and development.

    Pharmaceuticals: Investigation of its biological activity and therapeutic potential.

    Materials Science: Exploration of its properties for use in advanced materials or as a chemical intermediate.

Mechanism of Action

The mechanism of action of “2-(2,6-dimethyl-4-morpholinyl)-N-(4-isopropylphenyl)acetamide” would depend on its specific biological or chemical activity. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,6-dimethyl-4-morpholinyl)-N-(4-methylphenyl)acetamide
  • 2-(2,6-dimethyl-4-morpholinyl)-N-(4-ethylphenyl)acetamide
  • 2-(2,6-dimethyl-4-morpholinyl)-N-(4-tert-butylphenyl)acetamide

Uniqueness

“2-(2,6-dimethyl-4-morpholinyl)-N-(4-isopropylphenyl)acetamide” is unique due to the specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

2-(2,6-dimethylmorpholin-4-yl)-N-(4-propan-2-ylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O2/c1-12(2)15-5-7-16(8-6-15)18-17(20)11-19-9-13(3)21-14(4)10-19/h5-8,12-14H,9-11H2,1-4H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHEVZECBQZVHSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CC(=O)NC2=CC=C(C=C2)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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